molecular formula C7H3Cl3O2 B031090 2,3,5-Trichlorobenzoic acid CAS No. 50-73-7

2,3,5-Trichlorobenzoic acid

Cat. No. B031090
CAS RN: 50-73-7
M. Wt: 225.5 g/mol
InChI Key: CGFDSIZRJWMQPP-UHFFFAOYSA-N
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Description

2,3,5-Trichlorobenzoic acid is a chlorobenzoic acid that is benzoic acid in which the ring hydrogens at positions 2,3 and 5 are substituted by chloro groups .


Molecular Structure Analysis

The molecular structure of 2,3,5-Trichlorobenzoic acid consists of a benzoic acid in which the ring hydrogens at positions 2,3 and 5 are substituted by chloro groups .


Chemical Reactions Analysis

2,3,5-Trichlorobenzoic acid has been found to enhance the dechlorination of congeners in Aroclor 1248 . Another reaction involves 2,3,5-trichlorobenzoic acid hydrazide with carbon disulfide and potassium hydroxide followed by treatment with hydrazine hydrate .


Physical And Chemical Properties Analysis

2,3,5-Trichlorobenzoic acid has a molecular weight of 225.46 g/mol . It is a solid substance with a melting point of 166-167 °C . The density is 1.6±0.1 g/cm^3 and it has a boiling point of 329.4±37.0 °C at 760 mmHg .

Safety and Hazards

2,3,5-Trichlorobenzoic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and use personal protective equipment .

Mechanism of Action

properties

IUPAC Name

2,3,5-trichlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3O2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGFDSIZRJWMQPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8074285
Record name 2,3,5-Trichlorobenzoic acid
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Molecular Weight

225.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5-Trichlorobenzoic acid

CAS RN

50-73-7, 8003-94-9
Record name 2,3,5-Trichlorobenzoic acid
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Record name Benzoic acid, 2,3,5-trichloro-
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Record name Benzoic acid, 2,3,5(or 2,3,6)-trichloro-
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Record name Benzoic acid, 2,3,5-trichloro-
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Record name 2,3,5-Trichlorobenzoic acid
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Record name 2,3,5-Trichlorobenzoic acid
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Synthesis routes and methods

Procedure details

Powered sodium nitrite (37.0 g, 0.54M) was added portionwise to concentrated sulphuric acid (270 ml) which was stirred under an atmosphere of nitrogen. The temperature of the mixture was not allowed to rise above 70°. Meanwhile 3-amino-2,5-dichlorobenzoic acid (100 g, 0.45M) was dissolved in hot glacial acetic acid (1,200 ml), the resultant solution was cooled rapidly to room temperature and added dropwise to the above stirred and cooled nitrous acid mixture so that the internal temperature did not rise above 30°. The solution formed after the addition was left at room temperature for 2 hours then was slowly added to a stirred solution of cuprous chloride (97 g, 0.97M) in concentrated hydrochloric acid (970 ml). The resultant mixture was stirred until the nitrogen evolution had ceased and was then left overnight. The solid was filtered off, washed well with water and dried in vacuo. Yield 90.1 g (89%) m.p. 164°-165° C. (uncorrected).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can 2,3,5-Trichlorobenzoic acid be used to create metal-organic frameworks with interesting magnetic properties?

A1: Yes, research suggests that 2,3,5-Trichlorobenzoic acid can be used as a building block for metal-organic frameworks (MOFs) with intriguing magnetic properties. In a study published in [], researchers synthesized three novel 3d–4f tetranuclear complexes using 2,3,5-Trichlorobenzoic acid (abbreviated as HL in the study), 2,2′-bipyridine, CoCl2·6H2O, and different lanthanide oxides (Ln2O3, where Ln = Dy, Ho, or Er). These complexes, denoted as Co2Ln2(L)10(bipy)2, were characterized using single-crystal X-ray diffraction, infrared spectroscopy, and elemental analysis. The study revealed that the 2,3,5-Trichlorobenzoic acid molecules acted as bridging ligands, coordinating to adjacent metal ions through various modes (μ2 : η2, η1 and μ2 : η1, η1) and contributing to the formation of 2D layered structures. Furthermore, magnetic studies indicated the presence of ferromagnetic interactions between adjacent metal ions in the complexes containing Dysprosium (Dy) and Erbium (Er). This research highlights the potential of 2,3,5-Trichlorobenzoic acid in designing novel MOFs with tunable magnetic properties for various applications.

Q2: Are there any immunological methods available to detect 2,3,5-Trichlorobenzoic acid?

A2: Yes, researchers have successfully developed a highly specific and sensitive indirect competitive ELISA (ciELISA) for the detection of 2,3,5-Trichlorobenzoic acid, commonly known as Dicamba. [] This method utilizes polyclonal antibodies produced by immunizing New Zealand white rabbits with a Dicamba-ovalbumin conjugate. These antibodies demonstrated minimal cross-reactivity (<0.1%) with structurally similar compounds, including 2,3,6-Trichlorobenzoic acid and 2-amino-3,5-dichlorobenzoic acid, highlighting the assay's specificity. The ciELISA exhibited a linear detection range of 1 to 100 ng·mL-1, with a detection limit (IC20) of 1.779 ng·mL-1. This development allows for the sensitive and accurate quantification of Dicamba in various matrices, paving the way for effective monitoring and control of this compound in environmental and food samples.

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